
CG-707
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CG-707 is a PRL-3 inhibitor that acts by blocking the migration and invasion of metastatic cancer cells.
Wissenschaftliche Forschungsanwendungen
Mechanical Properties of Alloys
Ultrafine Grain Precipitation-Strengthened Aluminum Alloy : A study on Al 7075 alloy, a precipitation-strengthened aluminum system, revealed that ultrafine-grained (UFG) 7075 exhibits higher strength than its coarse-grained (CG) counterpart. The strength of as-extruded UFG 7075 was even higher than that of commercial 7075-T6, demonstrating the impact of grain-boundary strengthening in these materials (Ma et al., 2014).
Simultaneously Enhanced Mechanical Strength and Corrosion Resistance in High Strength 7075 Al Alloy : Research on 7000 series (Al-Zn-Mg-Cu) alloys using a surface nanocrystallization technique called sliding friction treatment (SFT) found that it is possible to simultaneously improve mechanical strength and inter-granular corrosion resistance in these alloys. The study focused on a coarse-grained (CG) peak-aged AA 7075-T6 alloy sheet (Huo et al., 2019).
Microstructures and Mechanical Properties of Ultrafine Grained 7075 Al Alloy Processed by ECAP : This study explored the effects of equal-channel angular pressing (ECAP) on ultrafine grained (UFG) and coarse grained (CG) 7075 Al alloys. It was found that after natural aging, the tensile yield strength, ultimate strength, and microhardness of UFG samples were significantly higher than those of CG samples, highlighting the potential of severe plastic deformation in improving the mechanical properties of age-hardening Al alloys (Zhao et al., 2004).
Application in Various Industries
Construction of Simple Non-Evaporable Getter Assemblies Using St 707 Strips or St 172 Modules : This study discussed the construction of simple non-evaporable getter (NEG) assemblies using commercial St 707 strips or St 172 modules. The assemblies were found useful for laboratory ultrahigh vacuum systems and various other applications (Kikuchi et al., 2012).
Hydrogen Intake Capacity of ZrVFe Alloy Bulk Getters : Research on a non-evaporable getter (NEG) material st 707, an alloy of Zr, V, and Fe, showed its ability to absorb hydrogen. The study provides insights into the hydrogen storage capacity of this material, making it relevant for various applications including energy storage and environmental management (Tripathi et al., 1997).
Biomedical Applications
- Rhodanine-Based PRL-3 Inhibitors Blocked the Migration and Invasion of Metastatic Cancer Cells : This study synthesized rhodanine derivatives, including CG-707, which inhibited PRL-3 enzymatic activity. CG-707 strongly inhibited the migration and invasion of PRL-3 overexpressing colon cancer cells, suggesting its potential use in cancer treatment (Min et al., 2013).
Eigenschaften
CAS-Nummer |
1443442-61-2 |
|---|---|
Produktname |
CG-707 |
Molekularformel |
C20H17NO3S2 |
Molekulargewicht |
383.48 |
IUPAC-Name |
5-{3-[2-(2-Methoxy-benzyloxy)-phenyl]-allylidene}-2-thioxo-thiazolidin-4-one |
InChI |
InChI=1S/C20H17NO3S2/c1-23-16-10-4-3-8-15(16)13-24-17-11-5-2-7-14(17)9-6-12-18-19(22)21-20(25)26-18/h2-12H,13H2,1H3,(H,21,22,25)/b9-6+,18-12+ |
InChI-Schlüssel |
ZFMNOKIPXJKJCB-PXYULHTISA-N |
SMILES |
O=C1NC(S/C1=C/C=C/C2=CC=CC=C2OCC3=CC=CC=C3OC)=S |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CG-707; CG 707; CG707; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



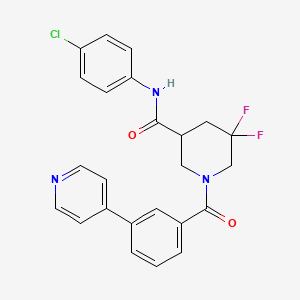
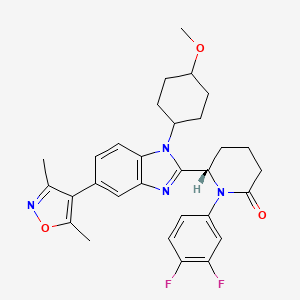
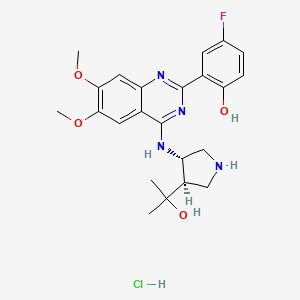
![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)
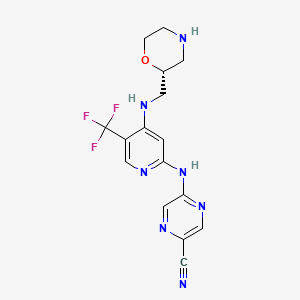
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
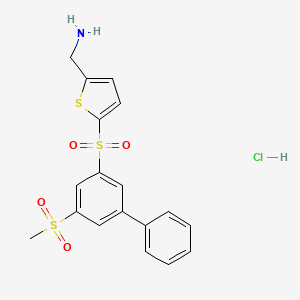
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)
![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)